molecular formula C6H6N4S B12911146 4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-85-2

4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine

Katalognummer: B12911146
CAS-Nummer: 36258-85-2
Molekulargewicht: 166.21 g/mol
InChI-Schlüssel: XVOIQASCHWHJFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative. The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of solid-phase catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: Known for its antifungal and antibacterial properties.

    Thiadiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.

    Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable scaffold in medicinal chemistry .

Eigenschaften

CAS-Nummer

36258-85-2

Molekularformel

C6H6N4S

Molekulargewicht

166.21 g/mol

IUPAC-Name

4-methylsulfanyl-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C6H6N4S/c1-11-6-5-4(2-3-7-6)8-10-9-5/h2-3H,1H3,(H,8,9,10)

InChI-Schlüssel

XVOIQASCHWHJFX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=CC2=NNN=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.